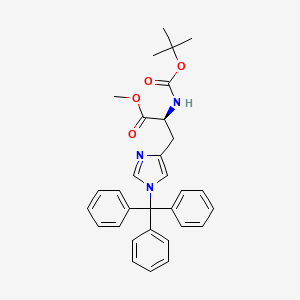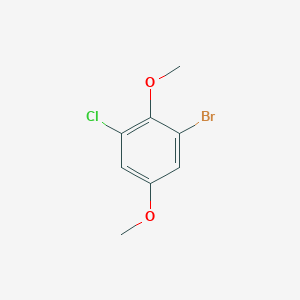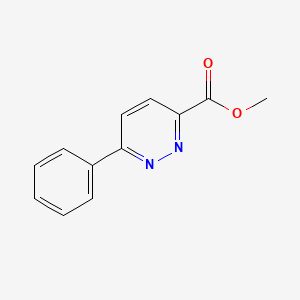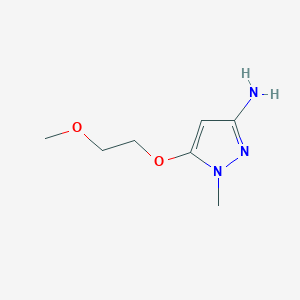![molecular formula C12H16O2 B13908658 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one is an organic compound with the molecular formula C12H16O2
Méthodes De Préparation
The synthesis of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves several steps, typically starting with the formation of the cyclopropane ring followed by the fusion with a benzofuran moiety. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Furan Ring Formation: Employing methods like the Paal-Knorr synthesis to construct the furan ring.
Fusion Reactions: Combining the cyclopropane and furan rings under specific conditions to achieve the desired structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors or epigenetic markers to regulate gene expression.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one can be compared with other similar compounds, such as:
Cyclopropane-fused Benzofurans: Compounds with similar structural motifs but different substituents.
Benzofuran Derivatives: Molecules with variations in the furan ring or additional functional groups.
Cyclopropane-containing Compounds: Structures featuring the cyclopropane ring but lacking the benzofuran moiety.
The uniqueness of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one lies in its specific combination of the cyclopropane and benzofuran rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(2)10-12(11)7-5-4-6-8(12)9(13)14-10/h4,6,8,10H,3,5,7H2,1-2H3 |
Clé InChI |
WHNUXUAEXHHXPK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2C13CCC=CC3C(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)






